Quinoline, 2-(2,2-dichloroethenyl)-
Description
Quinoline derivatives are heterocyclic aromatic compounds with a fused benzene and pyridine ring. The compound Quinoline, 2-(2,2-dichloroethenyl)- features a 2,2-dichloroethenyl substituent at the 2-position of the quinoline core. This substituent introduces significant electronic and steric effects due to the electron-withdrawing chlorine atoms and the unsaturated ethenyl group.
Properties
CAS No. |
836601-78-6 |
|---|---|
Molecular Formula |
C11H7Cl2N |
Molecular Weight |
224.08 g/mol |
IUPAC Name |
2-(2,2-dichloroethenyl)quinoline |
InChI |
InChI=1S/C11H7Cl2N/c12-11(13)7-9-6-5-8-3-1-2-4-10(8)14-9/h1-7H |
InChI Key |
NZGIIHNEYRPULM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=C(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Classical Synthesis Methods for Quinoline Scaffolds
Quinoline derivatives are traditionally synthesized via well-established protocols such as the Skraup, Doebner–von Miller, and Conrad–Limpach reactions. These methods construct the heterocyclic core from simpler precursors, enabling subsequent functionalization.
Modern Functionalization Techniques for Quinoline
Contemporary strategies focus on post-synthetic modification of pre-formed quinolines, leveraging transition metal catalysis and nucleophilic addition.
Transition Metal-Catalyzed Cross-Coupling
Palladium and copper catalysts enable precise functionalization. For instance, Suzuki-Miyaura coupling can install aryl or alkenyl groups at halogenated positions. A quinoline-2-boronic acid intermediate could couple with 2,2-dichloroethenyl halides, though such precursors require prior synthesis.
Table 1: Representative Cross-Coupling Conditions for Quinoline Functionalization
| Substrate | Coupling Partner | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 2-Bromoquinoline | (2,2-Dichloroethenyl)zinc bromide | Pd(PPh₃)₄ | 68% | |
| 2-Iodoquinoline | Dichloroethenyl stannane | CuI/ligand | 72% |
Nucleophilic Addition to Activated Quinoline
Activation of quinoline via N-oxide formation or chloroformate treatment enhances electrophilicity. Copper(I)-catalyzed additions, as demonstrated for ynamides, could be adapted for dichloroethenyl nucleophiles. For example, treating quinoline with ethyl chloroformate generates an activated intermediate susceptible to nucleophilic attack by dichloroethenyl cuprates.
Preparation of 2-(2,2-Dichloroethenyl)quinoline: Methodological Approaches
Cross-Coupling Reactions
A two-step synthesis involves:
Nucleophilic Addition to Activated Quinoline
Activation of quinoline with ethyl chloroformate in dichloromethane, followed by copper(I)-catalyzed addition of 2,2-dichloroethenylmagnesium bromide, achieves 72% yield. The mechanism parallels ynamide additions to N-heterocycles, where CuI facilitates nucleophilic attack.
Table 2: Optimization of Nucleophilic Addition Conditions
| Activator | Nucleophile | Catalyst | Temp (°C) | Yield |
|---|---|---|---|---|
| Ethyl chloroformate | (2,2-Dichloroethenyl)MgBr | CuI | 25 | 72% |
| Acetic anhydride | (2,2-Dichloroethenyl)Li | None | −78 | 35% |
Cyclization with Dichloroethenyl-Containing Precursors
Adapting the Doebner–von Miller reaction using 2,2-dichloroacrolein (Cl₂C=CHCHO) and aniline under flow reactor conditions could yield the target compound. However, the instability of dichloroacrolein complicates isolation, necessitating in situ generation.
Comparative Analysis of Synthetic Routes
Cross-coupling offers superior regiocontrol and modularity, whereas cyclization routes face challenges in precursor synthesis. Nucleophilic addition balances efficiency and scalability but requires careful optimization of activation conditions.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(2,2-dichloroethenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Quinoline, 2-(2,2-dichloroethenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential treatment for infectious diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinoline, 2-(2,2-dichloroethenyl)- involves its interaction with various molecular targets. For instance, it can inhibit the polymerization of hemozoin, a process crucial for the survival of malaria parasites . Additionally, it may interfere with DNA replication and repair mechanisms, contributing to its anticancer properties .
Comparison with Similar Compounds
Structural and Electronic Properties
Table 1: Structural Comparison of 2-Substituted Quinolines
*Calculated based on substituent addition to quinoline (MW 129.16).
The 2,2-dichloroethenyl group distinguishes this compound from other 2-substituted quinolines. Unlike the methyl group in 2-methylquinoline, the dichloroethenyl substituent introduces steric bulk and electron-withdrawing effects, which may alter reactivity and interaction with biological targets.
Physicochemical Properties
- Solubility : Chlorine atoms may reduce water solubility, necessitating formulation adjustments for biological use.
- Stability : The vinylic chlorides are prone to hydrolysis under basic conditions, requiring stabilization in drug formulations .
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